molecular formula C6H6N2O2 B2619347 6-Hydroxypicolinamide CAS No. 89640-67-5

6-Hydroxypicolinamide

Cat. No.: B2619347
CAS No.: 89640-67-5
M. Wt: 138.126
InChI Key: RSUGEGLNENDGNG-UHFFFAOYSA-N
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Description

6-Hydroxypicolinamide, also known as 6-oxo-1,6-dihydro-2-pyridinecarboxamide, is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of picolinamide and features a hydroxyl group at the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of heteroaryl bromides and chlorides with heteroaryl primary amines. This reaction is typically carried out at temperatures ranging from 80 to 120 degrees Celsius in solvents such as dimethyl sulfoxide or sulfolane, using potassium carbonate or potassium phosphate as the base . The reaction conditions and the choice of base significantly impact the chemoselectivity and rate of the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale copper-catalyzed aryl amidation reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism by which 6-Hydroxypicolinamide exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form complexes that facilitate various chemical transformations. These complexes enable selective coupling reactions, enhancing the efficiency and specificity of the processes .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypicolinamide is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and binding properties. This distinct structure makes it particularly effective as a ligand in copper-catalyzed coupling reactions, setting it apart from other similar compounds .

Properties

IUPAC Name

6-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGEGLNENDGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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